molecular formula C21H19N3O3S B251509 N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

Cat. No. B251509
M. Wt: 393.5 g/mol
InChI Key: WGHZGZDZJWNOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMF is a member of the furamide family and has been studied for its effects on various biochemical and physiological processes in the body. In

Mechanism of Action

The exact mechanism of action of N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is not fully understood, but it is believed to act through multiple pathways. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to activate the Nrf2-ARE signaling pathway, which leads to the upregulation of antioxidant and detoxification enzymes. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to increase the levels of glutathione, a key antioxidant in the body. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has also been shown to decrease the levels of reactive oxygen species and pro-inflammatory cytokines. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide can be difficult to work with due to its sensitivity to light and air. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide can also be expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. One area of research is the development of more efficient synthesis methods for N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. Another area of research is the identification of new therapeutic applications for N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, such as in the treatment of autoimmune diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide and its effects on various biochemical and physiological processes in the body.
In conclusion, N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, and has been studied for its potential use in the treatment of various diseases. While there are limitations to working with N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, there are several future directions for research on this compound that could lead to new therapeutic applications and a better understanding of its mechanism of action.

Synthesis Methods

N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzoyl chloride with thiourea to form 2,4-dimethylbenzoylthiourea. This compound is then reacted with 3-nitrobenzoyl chloride to form the intermediate, which is then cyclized with furfurylamine to yield N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide.

Scientific Research Applications

N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and immunomodulatory effects. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to have beneficial effects in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has also been studied for its potential use in the treatment of various types of cancer.

properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[3-[(2,4-dimethylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O3S/c1-13-8-9-17(14(2)11-13)19(25)24-21(28)23-16-6-3-5-15(12-16)22-20(26)18-7-4-10-27-18/h3-12H,1-2H3,(H,22,26)(H2,23,24,25,28)

InChI Key

WGHZGZDZJWNOSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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